molecular formula C7H12N4O3 B14728604 5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 5437-81-0

5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No.: B14728604
CAS No.: 5437-81-0
M. Wt: 200.20 g/mol
InChI Key: DGJOXWFEXJONOL-UHFFFAOYSA-N
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Description

5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino and dimethylaminomethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

CAS No.

5437-81-0

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

5-amino-5-[(dimethylamino)methyl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H12N4O3/c1-11(2)3-7(8)4(12)9-6(14)10-5(7)13/h3,8H2,1-2H3,(H2,9,10,12,13,14)

InChI Key

DGJOXWFEXJONOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1(C(=O)NC(=O)NC1=O)N

Origin of Product

United States

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